molecular formula C12H18N4O2 B8404880 1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine

Cat. No. B8404880
M. Wt: 250.30 g/mol
InChI Key: FPNLLWSCRGPLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915256B2

Procedure details

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine (0.9 g, 3.6 mmol) is dissolved in MeOH (20 mL) and tin (II) dichloride dihydrate (4 g, 18 mmol) is added. The mixture is cooled using a water bath and conc. HCl is added (4 mL). The reaction is stirred at room temperature overnight. After removing the methanol, the resultant light yellow solution is basified using conc. NaOH (pH 11) and a white precipitate is formed. The solid is collected by filtration and the water is extracted with diethyl ether (5×). The organic layers are combined, dried over MgSO4, filtered, concentrated under vacuum to afford an orange oil which crystallizes on standing to afford an orange solid (0.68 g, 86%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][N:11]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].O.O.[Sn](Cl)Cl.Cl>CO>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[N:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
After removing the methanol
CUSTOM
Type
CUSTOM
Details
a white precipitate is formed
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the water is extracted with diethyl ether (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.